molecular formula C17H20N6O2 B4889979 5-(2,6-dimethoxyphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]-1,2,4-triazin-3-amine

5-(2,6-dimethoxyphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]-1,2,4-triazin-3-amine

Cat. No.: B4889979
M. Wt: 340.4 g/mol
InChI Key: LGQYTKVTKOFMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-dimethoxyphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]-1,2,4-triazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring, a dimethoxyphenyl group, and an ethylpyrazolylmethyl substituent. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 5-(2,6-dimethoxyphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]-1,2,4-triazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the dimethoxyphenyl group and the ethylpyrazolylmethyl substituent. Common synthetic routes include nucleophilic substitution and condensation reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.

Scientific Research Applications

5-(2,6-dimethoxyphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(2,6-dimethoxyphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 5-(2,6-dimethoxyphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]-1,2,4-triazin-3-amine stands out due to its unique structural features and chemical properties Similar compounds include other triazine derivatives and phenyl-substituted amines

Properties

IUPAC Name

5-(2,6-dimethoxyphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-4-23-11-12(9-20-23)8-18-17-21-13(10-19-22-17)16-14(24-2)6-5-7-15(16)25-3/h5-7,9-11H,4,8H2,1-3H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQYTKVTKOFMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2=NC(=CN=N2)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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